Dimethyl isophthalate
Overview
Description
Dimethyl isophthalate is an organic compound with the chemical formula C10H10O4. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of polyesters, particularly for high-quality fibers and polyester films. This compound is also utilized as a plasticizer in various industrial applications, including coatings, inks, and adhesives .
Mechanism of Action
Target of Action
Dimethyl isophthalate (DMIP) is a significant organic compound that is primarily used as a plasticizer in plastic production . It serves as an intermediate in polyester synthesis, allowing for the production of high-quality fibers and polyester films .
Mode of Action
DMIP interacts with its targets by undergoing an ester interchange reaction with ethylene glycol . This reaction yields high molecular weight polyester fibers . DMIP also lowers the melting point of PET resin, facilitating its use in films, bottles, and other applications due to increased processing temperatures .
Biochemical Pathways
The biochemical pathway of DMIP involves the transformation of DMIP to monomethyl isophthalate (MMI) through a process of de-esterification .
Pharmacokinetics
It is known that dmip is soluble in methanol and ethanol but insoluble in water , which may influence its bioavailability.
Result of Action
The primary result of DMIP’s action is the production of high-quality fibers and polyester films . These products exhibit enhanced clarity and structural strength . DMIP also reduces the melting point of PET resin, making it more suitable for various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMIP. It is also important to ensure good ventilation when working with DMIP .
Biochemical Analysis
Biochemical Properties
Dimethyl isophthalate undergoes hydrolysis by certain yeast strains, such as Trichosporon sp. DMI-5-1, transforming it into monomethyl isophthalate . This suggests that the yeast’s esterases, responsible for the initial hydrolyzing of the ester bonds of this compound, are highly substrate specific .
Cellular Effects
It is known that certain bacteria, when in co-culture, can degrade this compound, suggesting that it may have an impact on microbial communities .
Molecular Mechanism
The molecular mechanism of this compound involves hydrolysis of the ester bonds, transforming it into monomethyl isophthalate . This process is catalyzed by specific esterases present in certain yeast strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as it undergoes hydrolysis to form monomethyl isophthalate . The rate and extent of this transformation may vary depending on the specific yeast strain and environmental conditions .
Metabolic Pathways
This compound is involved in specific metabolic pathways catalyzed by esterases present in certain yeast strains . These enzymes hydrolyze the ester bonds of this compound, transforming it into monomethyl isophthalate .
Preparation Methods
Dimethyl isophthalate is synthesized through the esterification of isophthalic acid with methanol. The reaction typically involves heating isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed until the isophthalic acid dissolves completely. After the reaction is complete, methanol is recovered, and the reaction mixture is neutralized with sodium carbonate solution to a pH of 7-8. The product is then filtered and dried to obtain this compound .
Industrial production methods follow a similar process but are optimized for large-scale production. The use of continuous reactors and efficient recovery systems for methanol and other by-products ensures high yield and purity of the final product .
Chemical Reactions Analysis
Dimethyl isophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to isophthalic acid and methanol.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often catalyzed by a strong acid or base.
Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include isophthalic acid, methanol, and various substituted derivatives .
Scientific Research Applications
Dimethyl isophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polyesters and other polymers.
Biology: this compound is used in the synthesis of various biologically active compounds.
Medicine: Due to its purity, this compound serves as an intermediate in the production of pharmaceutical compounds.
Industry: Apart from its use as a plasticizer, this compound is employed in the production of coatings, inks, and adhesives.
Comparison with Similar Compounds
Dimethyl isophthalate is similar to other phthalate esters, such as dimethyl phthalate and dimethyl terephthalate. it has unique properties that distinguish it from these compounds:
Dimethyl Phthalate: This compound is used as an insect repellent and plasticizer.
Dimethyl Terephthalate: This compound is primarily used in the production of polyethylene terephthalate (PET) and other polyesters.
The unique structure of this compound allows it to serve specific roles in polyester synthesis and other industrial applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOYPQMJFJDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027402 | |
Record name | Dimethyl isophthalate | |
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Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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Record name | Dimethyl isophthalate | |
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Boiling Point |
282 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Flash Point |
280 °F (138 °C) (Closed cup) | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Solubility |
Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |
Record name | DIMETHYL ISOPHTHALATE | |
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Density |
1.194 g/cu cm at 20 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
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Vapor Pressure |
0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |
Record name | Dimethyl isophthalate | |
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Color/Form |
Needles from dilute alcohol, ... Solid at room temperature. | |
CAS No. |
1459-93-4 | |
Record name | Dimethyl isophthalate | |
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Record name | Dimethyl isophthalate | |
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Record name | DIMETHYL ISOPHTHALATE | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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Record name | Dimethyl isophthalate | |
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Record name | Dimethyl isophthalate | |
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Record name | DIMETHYL ISOPHTHALATE | |
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Melting Point |
67.5 °C | |
Record name | DIMETHYL ISOPHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl isophthalate?
A1: this compound has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize DMIP, including Infrared (IR) spectroscopy [, , ], 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [, , , ], and Gas Chromatography-Mass Spectrometry (GC-MS) []. These methods provide valuable information about the compound's structure and purity.
Q3: How does the structure of this compound affect its compatibility and performance in polyester synthesis?
A3: The meta-linked structure of DMIP influences the properties of polyesters compared to its isomers. Incorporating DMIP into poly(ethylene terephthalate) (PET) improves barrier properties to gases like oxygen and carbon dioxide, although less effectively than dimethyl terephthalate (DMT) at the same loading []. This difference arises from the distinct effects of the isomers on polymer chain packing and free volume. Similarly, increasing DMIP content in PET/PEI copolymers progressively alters tensile mechanical properties []. The non-linearity of the isophthalate unit, compared to the para-linked terephthalate unit, also disrupts mesophase formation and crystallinity in thermotropic polyesters [].
Q4: Can this compound be used in the production of polyurethane foams?
A4: Yes, the residue from dimethyl terephthalate/dimethyl isophthalate recrystallization, containing a high percentage of DMIP, can be utilized in the production of polyurethane foams. Treating the residue with diethyl phosphite introduces hydroxyl groups, enabling its use in oligoester alcohol synthesis. These oligoester alcohols are suitable for producing solid polyurethane foams with improved flame retardancy and thermal stability [, ].
Q5: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry plays a role in understanding DMIP's properties and behavior. Density Functional Theory (DFT) calculations have been used to investigate the atmospheric pressure chemical ionization (APCI) mechanism of DMIP and its isomers []. These calculations provide insights into the formation of different ion clusters and their relative stabilities, shedding light on the ionization process and potential analytical applications.
Q6: How do structural modifications to this compound affect its biodegradability?
A7: The position of the methyl ester groups on the benzene ring significantly impacts DMIP's biodegradability. Studies on the biodegradation of DMIP and its isomers by microorganisms indicate that the meta isomer (DMIP) is more resistant to degradation compared to the ortho (DMP) and para (DMT) isomers [, , ]. This difference arises from the specificity of microbial enzymes involved in hydrolyzing the ester bonds, highlighting the importance of structural considerations in designing biodegradable compounds.
Q7: What is the environmental fate of this compound, and how is it degraded?
A8: this compound is an endocrine-disrupting chemical commonly found in various environmental compartments. Biodegradation by microorganisms, particularly bacteria and fungi, represents a major route for DMIP degradation in the environment [, , ]. Studies have identified specific bacterial and fungal species capable of degrading DMIP, primarily through the hydrolysis of ester bonds. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and mitigating DMIP's environmental impact.
Q8: Are there any substitutes for this compound with potentially lower environmental impact?
A9: Research into alternatives for DMIP with reduced environmental impact is ongoing. Factors driving the search for substitutes include concerns over endocrine-disrupting effects and the persistence of DMIP in the environment. Identifying and evaluating alternatives require a comprehensive assessment of their performance, cost, and overall environmental profile []. Developing sustainable and environmentally friendly alternatives to DMIP is essential for reducing its potential adverse effects.
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